molecular formula C19H22ClNO3 B4298222 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol

2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol

Cat. No. B4298222
M. Wt: 347.8 g/mol
InChI Key: AJGNZSDGAUOAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its trade name, BML-275, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol involves the inhibition of the enzyme AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy metabolism and is involved in a variety of physiological processes, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol are diverse and have been extensively studied. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol has been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol in lab experiments is its well-studied mechanism of action and diverse range of biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are many potential future directions for research on 2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction for research is the investigation of the effects of this compound on different types of cancer cells and its potential use in combination with other anti-cancer drugs. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative disorders.

Scientific Research Applications

2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-4-19(5-2)13-8-6-7-9-15(13)21-18(24-19)12-10-14(20)17(22)16(11-12)23-3/h6-11,18,21-22H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGNZSDGAUOAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C(=C3)Cl)O)OC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Reactant of Route 2
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Reactant of Route 3
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Reactant of Route 4
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Reactant of Route 5
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol
Reactant of Route 6
Reactant of Route 6
2-chloro-4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol

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